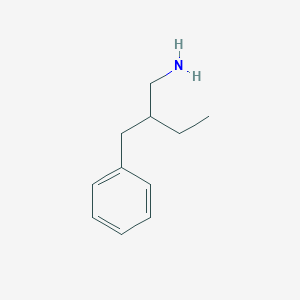

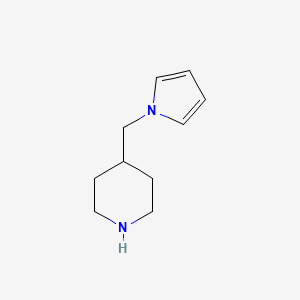

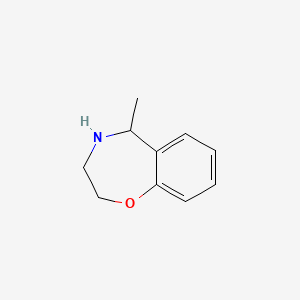

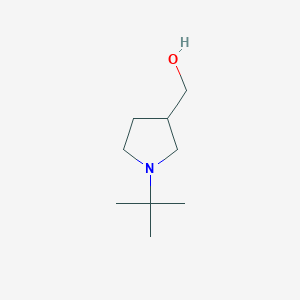

![molecular formula C12H14N2O2 B1291176 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol CAS No. 1016467-73-4](/img/structure/B1291176.png)

1-(Benzo[d]oxazol-2-yl)piperidin-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(Benzo[d]oxazol-2-yl)piperidin-3-ol" is a derivative of benzoxazole and piperidine, which are both significant in medicinal chemistry due to their biological activities. The benzoxazole moiety is known for its neuroleptic activity, as seen in the synthesis of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles, which were evaluated for their neuroleptic activity using assays such as the climbing mice assay and inhibition of [3H]spiroperidol binding . Piperidine derivatives are also explored for their antihypertensive activity, with the stereochemistry playing a crucial role in their pharmacological effects .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from various organic acids, esters, hydrazides, and further chemical transformations. For instance, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides involved converting acids to esters, then to hydrazides, and finally to the target compounds . Similarly, the synthesis of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime was achieved through a reaction involving an oxime and a chloromethylpyridine .

Molecular Structure Analysis

The molecular structure and vibrational spectra of related compounds have been studied using computational methods such as density functional theory (DFT) and Hartree–Fock calculations. For example, the molecular structure of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one was determined, revealing five different stable conformers, with the most stable conformer's geometry being consistent with X-ray parameters . The structural analysis of (S)-1-((1H-benzo[d][1,2,3]triazol-1-yl)oxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol provided insights into its binding mechanism with α1A-adrenoceptor through molecular docking .

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives can be influenced by the substituents on the piperidine ring and the nature of the functional groups attached. For instance, the synthesis of various (1H-Azol-1-yl)piperidines involved arylation of azoles with bromopyridines and subsequent reduction of the pyridine ring . The presence of sulfonyl groups in compounds like 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol and 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol suggests potential for further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are closely related to their molecular structure. The crystal structure analysis of compounds such as 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime and 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol revealed details about their conformation, crystal system, and space group, which can influence their solubility, stability, and reactivity . The vibrational spectra and molecular structure analysis provide additional information on the infrared intensities and vibrational frequencies, which are important for understanding the compound's behavior under different conditions .

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Binding Mechanisms

Research by Xu et al. (2016) highlights the significance of compounds like 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol in the structural analysis of bioactive molecules. This study focuses on the structural analysis of a similar compound, providing insights into its conformational dynamics and binding mechanisms with α1A-adrenoceptor, emphasizing the role of such compounds in drug design (Xu et al., 2016).

Synthesis and Antimicrobial Activity

Kottapalle and Shinde (2021) investigated the synthesis of compounds structurally related to this compound, exploring their antimicrobial properties. Their findings suggest that these compounds, especially those with specific substituents, exhibit notable antibacterial and antifungal activities (Kottapalle & Shinde, 2021).

Vankadari et al. (2013) conducted a study on novel oxadiazoles derived from benzo[d]oxazol-2-yl)piperidin-1-yl structures, demonstrating significant antibacterial and moderate antifungal activities. This research underscores the potential of such compounds in antimicrobial applications (Vankadari et al., 2013).

Synthesis and Bioactivity

Shevchuk et al. (2012) explored the synthesis of azolyl piperidines, which are closely related to this compound, demonstrating the practicality and versatility of these compounds in creating bioactive molecules (Shevchuk et al., 2012).

Li et al. (2008) designed and synthesized benzoxazole piperidine derivatives, closely related to this compound, and evaluated their antagonistic activities. Such studies highlight the potential applications of these compounds in developing specific bioactive agents (Li et al., 2008).

Drug Metabolite Exposure and Pharmacokinetics

Obach et al. (2018) provide insights into the pharmacokinetics of drugs and their metabolites, focusing on compounds structurally similar to this compound. This research is crucial in understanding the metabolic pathways and exposure levels of such compounds in human systems (Obach et al., 2018).

Wirkmechanismus

Target of Action

The primary targets of 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol are G-protein-coupled receptor kinase-2 and -5 (GRK-2 and -5) . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .

Mode of Action

This compound interacts with its targets, GRK-2 and -5, by inhibiting their activities

Biochemical Pathways

The inhibition of GRK-2 and -5 affects the downstream signaling pathways associated with these kinases . These pathways play crucial roles in various physiological processes, including cardiovascular function

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on GRK-2 and -5 . By inhibiting these kinases, the compound can potentially modulate cardiovascular function . .

Biochemische Analyse

Biochemical Properties

1-(Benzo[d]oxazol-2-yl)piperidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes involved in oxidative stress responses and metabolic pathways . The nature of these interactions includes binding to active sites of enzymes, which can lead to inhibition or activation of enzymatic activity. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis. Additionally, this compound can modulate cellular metabolism by influencing the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity . This compound can inhibit or activate enzymes by binding to their active sites, which in turn affects downstream signaling pathways and gene expression. Furthermore, it can interact with transcription factors, leading to changes in the expression of target genes. These molecular interactions highlight the compound’s potential as a modulator of biochemical and cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits changes in stability and degradation . In in vitro studies, it has been observed that the compound remains stable for a certain period before undergoing degradation. Long-term effects on cellular function have also been noted, with prolonged exposure leading to alterations in cell viability and function. These findings underscore the importance of considering temporal factors when using this compound in research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At higher doses, toxic or adverse effects have been observed, including cellular damage and impaired organ function. These dosage-dependent effects highlight the need for careful dosage optimization in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes . For instance, it has been found to affect the activity of enzymes involved in the tricarboxylic acid cycle and oxidative phosphorylation. These interactions can lead to changes in metabolic flux and metabolite levels, thereby influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can accumulate in certain cellular compartments, affecting its localization and activity. Understanding the transport and distribution mechanisms of this compound is essential for elucidating its biological effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in specific cellular compartments, such as the mitochondria and nucleus . Targeting signals and post-translational modifications may direct the compound to these compartments, where it can exert its effects on cellular processes. The subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

1-(1,3-benzoxazol-2-yl)piperidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c15-9-4-3-7-14(8-9)12-13-10-5-1-2-6-11(10)16-12/h1-2,5-6,9,15H,3-4,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGSJIYAWSFJAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC3=CC=CC=C3O2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.